molecular formula C26H41N3O6S B1615654 tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester CAS No. 77542-78-0

tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester

Cat. No.: B1615654
CAS No.: 77542-78-0
M. Wt: 523.7 g/mol
InChI Key: ZYYVYDQRUVQNER-ACRUOGEOSA-N
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Description

“tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester” is a compound that involves the use of the tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis, particularly for the protection of amines . This compound is a derivative of amino acids, specifically methionine, leucine, and phenylalanine, with the Boc group attached for protection during synthesis .


Synthesis Analysis

The synthesis of such compounds typically involves the use of the Boc group, which can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group can also be added in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base . In the context of amino acid ionic liquids (AAILs), a series of room-temperature ionic liquids derived from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) have been prepared .


Chemical Reactions Analysis

The Boc group plays a crucial role in the chemical reactions involving this compound. It is used as a protecting group for amines in organic synthesis . The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . Selective cleavage of the N-Boc group in the presence of other protecting groups is possible when using AlCl3 .

Safety and Hazards

While specific safety and hazard information for this compound is not available in the sources retrieved, general safety measures should be taken when handling and using it, especially given its use in organic synthesis .

Future Directions

The use of Boc-protected amino acids in the synthesis of room-temperature ionic liquids (Boc-AAILs) opens up new possibilities for organic synthesis . These Boc-AAILs have been used as starting materials in dipeptide synthesis, showing potential for future applications in peptide synthesis and other areas of organic chemistry .

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O6S/c1-17(2)15-20(23(31)28-21(24(32)34-6)16-18-11-9-8-10-12-18)27-22(30)19(13-14-36-7)29-25(33)35-26(3,4)5/h8-12,17,19-21H,13-16H2,1-7H3,(H,27,30)(H,28,31)(H,29,33)/t19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYVYDQRUVQNER-ACRUOGEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OC)NC(=O)C(CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC)NC(=O)[C@H](CCSC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40998750
Record name 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77542-78-0
Record name tert-Butyloxycarbonyl-methionyl-leucyl-phenylalanine methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077542780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-{[2-{[tert-Butoxy(hydroxy)methylidene]amino}-1-hydroxy-4-(methylsulfanyl)butylidene]amino}-N-(1-methoxy-1-oxo-3-phenylpropan-2-yl)-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40998750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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